Methyl Propyl Carbonate

Description

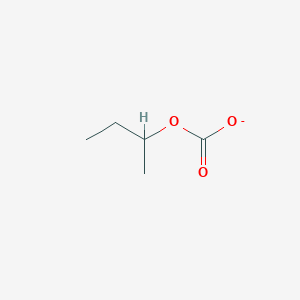

Structure

3D Structure

Properties

IUPAC Name |

methyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-4-8-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQAVHGECIBFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624621 | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-42-9 | |

| Record name | Methyl Propyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56525-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl Propyl Carbonate via Transesterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of asymmetric alkyl carbonates, specifically focusing on the principles and methodologies applicable to the production of methyl propyl carbonate (MPC) through transesterification. Due to a scarcity of detailed literature on the direct synthesis of this compound, this document will focus on the closely related and well-documented synthesis of dipropyl carbonate (DPC) from dimethyl carbonate (DMC) and propanol (B110389). This reaction serves as an excellent model for the synthesis of MPC, utilizing similar starting materials and catalytic systems.

Introduction to Transesterification for Asymmetric Carbonate Synthesis

Transesterification is a versatile and widely employed method for the synthesis of organic carbonates. This process involves the exchange of an alkoxy group of a carbonate with an alcohol in the presence of a catalyst. The synthesis of asymmetric carbonates, such as this compound, is typically achieved through the transesterification of a symmetric carbonate, like dimethyl carbonate (DMC), with an appropriate alcohol, in this case, propanol. The reaction equilibrium can be shifted towards the product side by using an excess of one reactant or by removing one of the products from the reaction mixture.

The overall reaction for the synthesis of this compound from dimethyl carbonate and propanol can be represented as follows:

CH₃OC(O)OCH₃ (DMC) + CH₃CH₂CH₂OH (Propanol) ⇌ CH₃OC(O)OCH₂CH₂CH₃ (MPC) + CH₃OH (Methanol)

A subsequent transesterification can also occur, leading to the formation of dipropyl carbonate (DPC):

CH₃OC(O)OCH₂CH₂CH₃ (MPC) + CH₃CH₂CH₂OH (Propanol) ⇌ CH₃CH₂CH₂OC(O)OCH₂CH₂CH₃ (DPC) + CH₃OH (Methanol)

Control of reaction conditions and catalyst selection are crucial to maximize the yield of the desired asymmetric carbonate, MPC, and minimize the formation of the symmetric DPC.

Catalytic Systems for Transesterification

A variety of catalysts have been investigated for the transesterification of dialkyl carbonates. These can be broadly classified into homogeneous and heterogeneous catalysts. For the synthesis of related carbonates, solid base catalysts have shown considerable promise due to their high activity, selectivity, and ease of separation from the reaction mixture.

Supported Alkali Metal Hydroxides

Supported alkali metal hydroxides, such as potassium hydroxide (B78521) on a molecular sieve (KOH/Naβ), have demonstrated high efficacy in the transesterification of dimethyl carbonate with propanol.[1] The catalytic activity is attributed to the weak basic sites on the catalyst surface.[1]

Composite Oxide Catalysts

Composite oxides, for instance, LaMgAlO, have also been successfully employed as catalysts for the synthesis of dipropyl carbonate from DMC and propanol.[2] The catalytic performance of these materials is influenced by their composition and preparation method.[2]

Quantitative Data on Dialkyl Carbonate Synthesis

The following tables summarize the quantitative data for the synthesis of dipropyl carbonate from dimethyl carbonate and propanol using different catalytic systems. This data provides a valuable reference for the optimization of this compound synthesis.

Table 1: Synthesis of Dipropyl Carbonate using KOH/Naβ Catalyst [1]

| Parameter | Value |

| Catalyst | 12% KOH/Naβ molecular sieve |

| Reactant Molar Ratio (Propanol:DMC) | 4:1 |

| Catalyst to Reactant Mass Ratio | 0.04 |

| Reaction Temperature | 90°C |

| Reaction Time | 6 h |

| DMC Conversion | 95.5% |

| DPC Selectivity | 93.6% |

Table 2: Synthesis of Dipropyl Carbonate using LaMgAlO Composite Oxide Catalyst [2]

| Parameter | Value |

| Catalyst | LaMgAlO (molar ratio La:Mg:Al = 0.7:3:1) |

| Reactant Molar Ratio (n-propanol:DMC) | 3:1 |

| Catalyst Amount (%w of reactants) | 3.0% |

| Reaction Temperature | 90°C |

| Reaction Time | 6 h |

| DMC Conversion | 97.4% |

| DPC Selectivity | 95.4% |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of dialkyl carbonates via transesterification in a batch reactor, based on the synthesis of dipropyl carbonate. This protocol can be adapted for the synthesis of this compound.

Catalyst Preparation (Example: KOH/Naβ)

-

Support Preparation: Naβ molecular sieves are dried to remove any adsorbed water.

-

Impregnation: The dried molecular sieves are impregnated with an aqueous or alcoholic solution of potassium hydroxide of a specific concentration to achieve the desired loading (e.g., 12% by mass of K).

-

Drying and Calcination: The impregnated support is dried to remove the solvent, followed by calcination at an elevated temperature in an inert atmosphere to activate the catalyst.

Transesterification Reaction

-

Reactor Setup: A batch reactor equipped with a magnetic stirrer, a condenser, and a temperature controller is used.

-

Charging Reactants: Dimethyl carbonate, propanol (in the desired molar ratio, e.g., 1:4), and the prepared catalyst (e.g., 4% of the total reactant mass) are charged into the reactor.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred for a specified duration (e.g., 6 hours). The reaction is carried out under atmospheric or slightly elevated pressure.

-

Product Separation and Analysis: After the reaction, the catalyst is separated from the reaction mixture by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) to determine the conversion of DMC and the selectivity to the desired carbonate product.

-

Purification: The final product can be purified by distillation to separate it from unreacted starting materials and byproducts.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the stepwise transesterification of dimethyl carbonate with propanol to form this compound and subsequently dipropyl carbonate.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Propyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl propyl carbonate (MPC). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C5H10O3. It is a colorless liquid that is sparingly soluble in water but soluble in various organic solvents.[1] The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear and accessible reference for laboratory and development work.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O3 | [1][2][3][4] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| CAS Number | 56525-42-9 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 0.977 g/cm³ | [1][2][4] |

| Boiling Point | 113.855 °C at 760 mmHg | [1][4] |

| 125 °C at 630 Torr | [3] | |

| Melting Point | -43 °C | [2] |

| Flash Point | 37.86 °C (100.15 °F) | [1][4] |

| Viscosity | 0.78 mPa·s (at 25 °C) | [2] |

| Vapor Pressure | 20.425 mmHg at 25°C | [1][4] |

| Refractive Index | 1.391 | [1][4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is through the transesterification of a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with propanol. The following diagram illustrates a generalized reaction pathway for the synthesis of this compound via the transesterification of dimethyl carbonate with n-propanol.

Caption: Synthesis of this compound via Transesterification.

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is a low-temperature liquid, would be determined using a cryostat or a specialized low-temperature melting point apparatus. For organic solids with higher melting points, the following general procedure using a Mel-Temp apparatus is standard.

Apparatus:

-

Mel-Temp apparatus or similar

-

Capillary tubes

-

Thermometer

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is placed in a capillary tube. The tube is then tapped to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus, and the thermometer is inserted into its designated holder.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for an initial approximate measurement.

-

Observation: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6][7][8][9]

Determination of Viscosity using a Capillary Viscometer

The viscosity of this compound can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer. This method measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter and length.

Apparatus:

-

Ostwald or Ubbelohde viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette

Procedure:

-

Viscometer Preparation: The viscometer is thoroughly cleaned and dried.

-

Sample Loading: A specific volume of this compound is introduced into the larger bulb of the viscometer using a pipette.

-

Temperature Equilibration: The viscometer is placed in a constant temperature water bath (e.g., at 25 °C) and allowed to equilibrate for at least 15-20 minutes.

-

Measurement: The liquid is drawn up into the smaller bulb by suction until the meniscus is above the upper calibration mark. The suction is then removed, and the liquid is allowed to flow back down.

-

Time Recording: The stopwatch is started when the meniscus passes the upper calibration mark and stopped when it passes the lower calibration mark. This measurement is repeated several times to ensure accuracy.

-

Calculation: The kinematic viscosity is calculated using the formula: ν = C * t, where 'ν' is the kinematic viscosity, 'C' is the viscometer constant, and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ).[10][11][12]

The following diagram illustrates the general workflow for determining viscosity using a capillary viscometer.

Caption: Experimental Workflow for Viscosity Measurement.

References

- 1. guidechem.com [guidechem.com]

- 2. watson-int.com [watson-int.com]

- 3. MPC | 56525-42-9 [chemicalbook.com]

- 4. This compound CAS# 56525-42-9 [gmall.chemnet.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. youtube.com [youtube.com]

Methyl Propyl Carbonate: A Technical Overview of its Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl propyl carbonate (MPC) is an organic compound classified as a carbonate ester. It consists of a central carbonate group bonded to a methyl group and a propyl group. This document provides a detailed guide to the molecular structure, chemical formula, and physicochemical properties of this compound. It includes a summary of key quantitative data, a detailed experimental protocol for a known synthesis method, and a logical diagram illustrating the synthetic pathway. This information is intended to serve as a core technical resource for professionals in research, chemical synthesis, and drug development.

Molecular Identity and Structure

This compound is an asymmetric carbonate ester. Its structure is characterized by a carbonyl group bonded to two alkoxy groups, specifically a methoxy (B1213986) group (-OCH₃) and a propoxy group (-OCH₂CH₂CH₃).

-

IUPAC Name: this compound

The structural formula indicates a central planar carbonate group with attached methyl and n-propyl chains.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 56525-42-9 | [2][3][5][6] |

| Molecular Formula | C₅H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 118.13 g/mol | [1][3][6] |

| InChI Key | KKQAVHGECIBFRQ-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CCCOC(=O)OC | [1][2][4] |

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid under standard conditions.[1] Its physical properties are critical for its application as a solvent and chemical intermediate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| Density | 0.977 g/cm³ | Predicted | [7][6] |

| Boiling Point | 113.85 °C | at 760 mmHg | [7] |

| Boiling Point | 125 °C | at 630 Torr | [6] |

| Flash Point | 37.86 °C | - | [7] |

| Refractive Index | 1.391 | - | [7] |

| Vapor Pressure | 20.425 mmHg | at 25 °C | [7] |

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While specific spectral data is not provided in the search results, documentation and analysis services including NMR, HPLC, and LC-MS are available from various chemical suppliers.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for confirming the presence and connectivity of the methyl and propyl groups and the carbonate carbonyl carbon.

-

Mass Spectrometry (MS): MS analysis would confirm the molecular weight of 118.13 g/mol .[1][3][6]

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic strong absorption peak for the C=O stretch of the carbonate group.

Experimental Protocols: Synthesis

The synthesis of asymmetric carbonates like this compound can be achieved through various routes, including transesterification of other carbonates or through catalytic reactions. One documented method involves the catalytic cleavage of an amide-containing (benzo)imidazole compound using n-propanol.[6]

Protocol: Synthesis via Catalytic Cleavage

This procedure details the synthesis of this compound as a co-product from an amide-containing compound and n-propanol, catalyzed by zinc acetate.[6]

Materials:

-

Amide-containing (benzo)imidazole-2-yl compound with a methoxy group (R³=OMe)

-

n-Propanol (30.0 equivalents)

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (10.0 mol%)

-

TMB (1,3,5-Trimethoxybenzene) as an internal standard for NMR analysis

-

Sealed reaction vessel

Procedure:

-

Combine 1.0 equivalent of the amide-containing (benzo)imidazole substrate with 30.0 equivalents of n-propanol in a suitable sealed reaction vessel.

-

Add 10.0 mol% of Zn(OAc)₂·2H₂O to the mixture to act as the catalyst.[6]

-

Seal the vessel and maintain the reaction for a duration of 24 hours.[6]

-

After the reaction period, carefully unseal the vessel.

-

Prepare a sample for NMR analysis by adding a known quantity of TMB as an internal standard.

-

Determine the yield of the reaction products (this compound, 2-aminobenzimidazole (B67599), and dipropyl carbonate) via NMR analysis.[6]

Expected Outcome:

-

Based on the cited literature, this reaction yields approximately 40% this compound, alongside 61% 2-aminobenzimidazole and 22% dipropyl carbonate, with 0% unreacted starting material.[6]

Visualization of Synthesis Pathway

The following diagram illustrates the logical relationship in the synthesis of this compound via the catalytic cleavage reaction described above.

Caption: Synthesis of this compound via Catalytic Cleavage.

Applications and Safety

Applications: this compound is utilized as a solvent and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its properties, such as low toxicity and high stability, make it a versatile compound in various chemical formulations.[1]

Safety and Handling: this compound is considered a flammable liquid.[9] Hazard statements include H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] Appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, should be followed. Store in a dry, sealed container, typically at 2-8°C.[5][6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthonix, Inc > 56525-42-9 | this compound [synthonix.com]

- 3. arctomsci.com [arctomsci.com]

- 4. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]

- 5. 56525-42-9|this compound|BLD Pharm [bldpharm.com]

- 6. MPC | 56525-42-9 [chemicalbook.com]

- 7. This compound CAS# 56525-42-9 [gmall.chemnet.com]

- 8. 56525-42-9|this compound| Ambeed [ambeed.com]

- 9. This compound | 56525-42-9 [sigmaaldrich.com]

An In-depth Technical Guide on the Electrochemical Window of Methyl Propyl Carbonate for Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl propyl carbonate (MPC) is a promising acyclic organic carbonate solvent for lithium-ion battery electrolytes, valued for its potential to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes.[1] Understanding its electrochemical window—the potential range within which it remains stable against oxidation and reduction—is paramount for optimizing battery performance and lifespan. This technical guide provides a comprehensive overview of the electrochemical stability of MPC, including detailed experimental protocols for its determination, proposed decomposition pathways, and a summary of available data. While specific quantitative data for MPC remains limited in publicly accessible literature, this guide synthesizes information from closely related carbonate solvents to provide a robust framework for researchers.

Electrochemical Stability of this compound

The electrochemical window of an electrolyte is a critical parameter that defines the operational voltage range of a battery. It is determined by the potentials at which the electrolyte undergoes oxidation at the cathode (anodic limit) and reduction at the anode (cathodic limit). An ideal electrolyte possesses a wide electrochemical window, accommodating high-voltage cathodes and low-voltage anodes without degrading.

For this compound, its asymmetric structure is believed to contribute to the formation of a more stable and effective SEI on graphite electrodes compared to its symmetric counterparts.[1] This stability is crucial for preventing continuous electrolyte decomposition and ensuring reversible lithium-ion intercalation.

Factors Influencing the Electrochemical Window

The electrochemical stability of MPC is not an intrinsic property but is influenced by several factors:

-

Lithium Salt: The choice of lithium salt (e.g., LiPF₆, LiBF₄, LiTFSI) significantly impacts the electrochemical window. The salt's anions can participate in decomposition reactions and influence the composition and stability of the SEI.[2][3] For instance, LiPF₆ is known to be thermally and electrochemically less stable than LiTFSI but can contribute to the formation of a beneficial LiF-containing SEI.

-

Electrode Material: The nature of the anode and cathode materials plays a crucial role. The catalytic properties of the electrode surfaces can influence the onset potentials for oxidation and reduction of the electrolyte.

-

Additives: Small amounts of specific additives are often introduced to the electrolyte to enhance SEI formation and widen the electrochemical window.

-

Temperature: Elevated temperatures can accelerate electrolyte decomposition reactions, thereby narrowing the electrochemical window.

Quantitative Data on the Electrochemical Window

Table 1: Comparison of Electrochemical Windows for Selected Carbonate-Based Electrolytes

| Electrolyte System | Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode | Source(s) |

| 1 M LiPF₆ in Propylene (B89431) Carbonate (PC) | > 5.0 | Onset of irreversible reduction below 1.5 | Li/Li⁺ | [4] |

| PC/DMC mixture with 0.1 M Bu₄NBF₄ | ~ +2.5 | ~ -3.0 | Ag/AgNO₃ | [3] |

| 1 M LiPF₆ in EC/DEC/DMC | Not specified | Not specified | Li/Li⁺ | [5] |

Note: The data presented are from different sources with varying experimental conditions and should be used for comparative purposes only.

Experimental Protocols for Determining the Electrochemical Window

Accurate determination of the electrochemical window of MPC requires rigorous experimental procedures. The three most common electrochemical techniques employed for this purpose are Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Chronoamperometry (CA).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two set potential limits, and the resulting current is measured. It provides a rapid assessment of the electrochemical stability window.

Experimental Protocol for CV:

-

Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

-

Working Electrode: A polished glassy carbon or platinum disk electrode.

-

Reference Electrode: A lithium metal foil.

-

Counter Electrode: A lithium metal foil.

-

Electrolyte: A solution of the desired lithium salt (e.g., 1 M LiPF₆) in this compound.

-

-

Instrumentation: A potentiostat is used to apply the potential waveform and measure the current.

-

Procedure:

-

The open-circuit potential (OCP) is measured.

-

A series of CV scans are performed, starting with a narrow potential window around the OCP and gradually expanding the anodic and cathodic limits in separate experiments.

-

A slow scan rate (e.g., 1-10 mV/s) is typically used to approximate steady-state conditions.

-

The potential at which a significant and irreversible increase in current is observed is defined as the anodic or cathodic limit. A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.

-

Linear Sweep Voltammetry (LSV)

Linear sweep voltammetry is similar to CV, but the potential is swept in only one direction (either anodically or cathodically) from the OCP. It is particularly useful for determining the onset potential of oxidation or reduction.

Experimental Protocol for LSV:

-

Cell Assembly and Instrumentation: The setup is identical to that used for CV.

-

Procedure:

-

The OCP is measured.

-

For the anodic limit, the potential is swept from the OCP to a high positive potential at a slow scan rate (e.g., 0.1-1 mV/s).

-

For the cathodic limit, the potential is swept from the OCP to a low negative potential.

-

The potential at which the current begins to increase significantly and irreversibly is taken as the stability limit.

-

Chronoamperometry (CA)

Chronoamperometry is a potentiostatic technique where the potential of the working electrode is stepped to a specific value, and the resulting current is monitored over time. It is used to assess the stability of the electrolyte at a constant potential over an extended period.

Experimental Protocol for CA:

-

Cell Assembly and Instrumentation: The setup is the same as for CV and LSV.

-

Procedure:

-

The working electrode is held at a series of increasing (for anodic stability) or decreasing (for cathodic stability) potentials for a set duration (e.g., 1-24 hours).

-

The current is recorded as a function of time.

-

A stable, near-zero current indicates that the electrolyte is stable at that potential. A significant and continuous increase in current signifies electrolyte decomposition.

-

Decomposition Pathways of this compound

Understanding the decomposition mechanisms of MPC is crucial for designing strategies to improve its stability. While specific experimental studies on MPC decomposition are scarce, computational studies on the closely related propylene carbonate (PC) provide valuable insights into the likely pathways.[2][6]

Oxidative Decomposition (at the Cathode)

The oxidative decomposition of carbonate solvents is believed to be initiated by a one-electron oxidation at the cathode surface, forming a radical cation.[6] This highly reactive species can then undergo further reactions.

Proposed Oxidative Decomposition Pathway for MPC:

-

Initiation: MPC is oxidized at the cathode to form an MPC radical cation.

-

Propagation: The MPC radical cation is unstable and can decompose through several pathways, including:

-

Decarboxylation: Loss of a carbon dioxide molecule to form radical fragments.

-

Proton Abstraction: Abstraction of a proton from another MPC molecule, leading to the formation of a carbocation and a radical.

-

-

Termination: The radical and carbocation intermediates can react with other species in the electrolyte or on the electrode surface to form a variety of stable products, including oligomers and inorganic species that contribute to the formation of the cathode electrolyte interphase (CEI).

Caption: Proposed oxidative decomposition pathway of MPC.

Reductive Decomposition (at the Anode)

The reductive decomposition of carbonate electrolytes at the anode is a key process in the formation of the SEI layer. This process is generally initiated by a one or two-electron reduction.

Proposed Reductive Decomposition Pathway for MPC:

-

Initiation: MPC is reduced at the anode, accepting one or two electrons to form a radical anion or a dianion.

-

Ring Opening (for cyclic carbonates) / Bond Cleavage: The resulting species is unstable and undergoes bond cleavage. For acyclic carbonates like MPC, this involves the cleavage of carbonate ester bonds.

-

Formation of SEI Components: The resulting fragments react with lithium ions and other electrolyte components to form the SEI layer, which is a complex mixture of organic and inorganic compounds such as lithium alkyl carbonates, lithium carbonate (Li₂CO₃), and polymeric species.[4]

Caption: Proposed reductive decomposition pathway of MPC.

Experimental Workflow for Electrochemical Window Determination

A systematic workflow is essential for the comprehensive evaluation of the electrochemical stability of MPC-based electrolytes.

Caption: Experimental workflow for determining the electrochemical window.

Conclusion

This compound holds significant promise as a component in advanced lithium-ion battery electrolytes. While direct quantitative data on its electrochemical window is currently limited, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols for cyclic voltammetry, linear sweep voltammetry, and chronoamperometry, researchers can accurately determine the anodic and cathodic stability limits of MPC with various lithium salts. Furthermore, the proposed decomposition pathways, based on studies of analogous carbonate solvents, offer valuable insights for developing strategies to enhance the stability and performance of MPC-based electrolytes. Further research, including in-situ spectroscopic studies and detailed computational modeling specific to MPC, is crucial for a complete understanding of its electrochemical behavior and for unlocking its full potential in next-generation energy storage systems.

References

- 1. cris.technion.ac.il [cris.technion.ac.il]

- 2. Revealing SEI Formation and Evolution at the Li Anode/Liquid Electrolyte Interface in Li-ion Batteries by in situ Fourier Transform Infrared Spectroscopy [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Linear Sweep Voltammetry for Batteries and Regulator Design | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]

Unraveling the Solubility Profile of Methyl Propyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Methyl Propyl Carbonate

This compound is an asymmetric dialkyl carbonate. Organic carbonates are recognized as green solvents due to their low toxicity and biodegradability.[1][2] Like other dialkyl carbonates, MPC is generally considered to be soluble in a variety of organic solvents, a characteristic attributed to its molecular structure which combines polar (carbonate group) and non-polar (alkyl chains) moieties.[1][2] This amphiphilic nature suggests its potential as a versatile solvent.

Qualitative Solubility of this compound

General literature suggests that this compound, like other dialkyl carbonates, exhibits good solubility in a wide array of organic solvents.[1][2] This includes miscibility with other polar aprotic solvents, alcohols, ketones, and ethers. However, for precise formulation and process design, quantitative data is indispensable. The absence of such specific data in the public domain necessitates either experimental determination or estimation based on the behavior of analogous compounds.

Quantitative Solubility Data for Structurally Related Dialkyl Carbonates

To provide a reasonable estimation of the solubility behavior of this compound, this section presents quantitative solubility and miscibility data for two closely related and widely studied dialkyl carbonates: dimethyl carbonate (DMC) and diethyl carbonate (DEC). It is important to note that while these compounds share the same functional group, the difference in alkyl chain length will influence their solubility profiles. Generally, as the alkyl chain length increases, the polarity of the dialkyl carbonate decreases, which can affect its miscibility with highly polar or non-polar solvents.

Table 1: Miscibility of Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) with Common Organic Solvents at Ambient Temperature

| Solvent | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) |

| Alcohols | ||

| Methanol | Miscible | Miscible |

| Ethanol | Miscible | Miscible |

| 2-Propanol | Miscible | Miscible |

| Ketones | ||

| Acetone | Miscible | Miscible |

| Methyl Ethyl Ketone | Miscible | Miscible |

| Esters | ||

| Ethyl Acetate | Miscible | Miscible |

| Ethers | ||

| Diethyl Ether | Miscible | Miscible |

| Tetrahydrofuran (THF) | Miscible | Miscible |

| Aromatic Hydrocarbons | ||

| Toluene | Miscible | Miscible |

| Benzene | Miscible | Miscible |

| Chlorinated Solvents | ||

| Dichloromethane | Miscible | Miscible |

| Chloroform | Miscible | Miscible |

| Aprotic Polar Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Miscible | Miscible |

| N,N-Dimethylformamide (DMF) | Miscible | Miscible |

| Acetonitrile | Miscible | Miscible |

| Aliphatic Hydrocarbons | ||

| n-Hexane | Miscible | Miscible |

| Heptane | Miscible | Miscible |

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvents, experimental determination is necessary. The following are detailed methodologies for key experiments.

Determination of Miscibility (Qualitative)

This protocol provides a straightforward method to determine if this compound is miscible with a given organic solvent.

Methodology:

-

Preparation: Ensure all glassware is clean and dry. Both the this compound and the solvent to be tested should be at a constant, recorded temperature (e.g., 25 °C).

-

Mixing: In a clear glass vial or test tube, add a known volume of the solvent (e.g., 1 mL).

-

Titration: Slowly add the this compound to the solvent in small increments, vortexing or shaking vigorously after each addition.

-

Observation: Visually inspect the mixture against a well-lit background. The formation of a single, clear phase indicates miscibility. If the solution becomes cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.

-

Confirmation: To confirm miscibility, the test should be repeated by adding the solvent to the this compound. True miscibility will result in a single phase regardless of the order of addition and at all proportions.

Gravimetric Method for Quantitative Solubility Determination

This method is suitable for determining the solubility of a liquid (solute) in another liquid (solvent) when they are not fully miscible.

Methodology:

-

Sample Preparation: Prepare a series of sealed vials each containing a known mass of the solvent.

-

Addition of Solute: To each vial, add an excess amount of this compound.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath is ideal for this purpose.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until two distinct liquid phases are clearly separated.

-

Sampling: Carefully extract a known mass of the solvent-rich phase (the bottom or top layer, depending on densities) using a syringe, ensuring not to disturb the other phase.

-

Analysis: Determine the mass of this compound in the extracted sample. This can be achieved by a suitable analytical technique such as gas chromatography (GC) with a pre-established calibration curve.

-

Calculation: The solubility is expressed as the mass of solute per mass of solvent (e.g., g/100 g of solvent).

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be systematically documented in scientific literature, its structural similarity to other dialkyl carbonates suggests a broad solubility profile. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methodologies for their determination. The data on dimethyl carbonate and diethyl carbonate serve as a useful preliminary guide for solvent selection. As the use of greener solvents like this compound expands, it is anticipated that more comprehensive physical property data will become available, further aiding its application in research and industry.

References

The Advent and Advancement of Asymmetric Alkyl Carbonates: A Technical Guide

An In-depth Review of the Discovery, Historical Development, and Synthetic Methodologies of Asymmetric Alkyl Carbonates for Researchers, Scientists, and Drug Development Professionals.

Abstract

Asymmetric alkyl carbonates, once niche molecules synthesized through hazardous routes, have emerged as versatile intermediates and building blocks in modern organic synthesis and drug development. Their evolution has been marked by a significant shift from toxic phosgene-based methods to greener, more sustainable catalytic approaches. This technical guide provides a comprehensive overview of the discovery and historical development of asymmetric alkyl carbonates, detailing the pivotal transition to catalytic transesterification, the advent of enzymatic and organocatalytic strategies, and the application of kinetic resolution. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually elucidated through detailed diagrams to provide a thorough understanding of the underlying principles governing the synthesis of these valuable chiral compounds.

Historical Development: From Hazardous Precursors to Green Synthesis

The synthesis of organic carbonates has undergone a significant transformation over the past century. Early methods were fraught with safety and environmental concerns, primarily relying on highly toxic reagents. A pivotal moment in the history of alkyl carbonates can be traced back to 1929 with Hermann Otto Laurenz Fischer's first synthesis of allyl methyl carbonate. However, for many years, the broader production of carbonates was dominated by the use of phosgene, a highly toxic and corrosive gas.

The drive towards "green chemistry" initiated a paradigm shift, leading to the development of phosgene-free synthetic routes. This evolution was crucial for the safe and sustainable production of all organic carbonates, including the asymmetric variants. The late 20th and early 21st centuries saw the rise of alternative carbonylation agents, with dimethyl carbonate (DMC) and diethyl carbonate (DEC) emerging as prominent, environmentally benign substitutes for phosgene. These reagents, coupled with the development of sophisticated catalytic systems, have paved the way for the efficient and selective synthesis of asymmetric alkyl carbonates.

A significant milestone in this transition was the advancement of the transesterification reaction. This method involves the exchange of an alkoxy group of a symmetric carbonate with a different alcohol, yielding an asymmetric carbonate and a corresponding alcohol byproduct. The reaction can be catalyzed by a variety of agents, including acids, bases, enzymes, and metal complexes, offering a versatile and scalable approach to asymmetric carbonate synthesis.

Key Synthetic Methodologies

The modern synthesis of asymmetric alkyl carbonates is dominated by several key methodologies, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a widely employed method for the synthesis of asymmetric alkyl carbonates, particularly from dimethyl carbonate (DMC) and various alcohols.[1] The reaction is typically promoted by alkali metal carbonates, hydroxides, or alkoxides. The general mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the symmetric carbonate.

Workflow for Base-Catalyzed Transesterification

Caption: General workflow for the synthesis of asymmetric alkyl carbonates via base-catalyzed transesterification.

Chemoenzymatic Synthesis using Lipases

The use of enzymes, particularly lipases, as catalysts in organic synthesis has gained significant traction due to their high selectivity and mild reaction conditions. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are highly effective for the transesterification of symmetric carbonates with a wide range of alcohols, including chiral alcohols, to produce asymmetric carbonates with high enantiomeric purity.[2][3]

The enzymatic approach offers several advantages, including high chemoselectivity, regioselectivity, and stereoselectivity. The reactions are typically conducted in organic solvents or, in some cases, under solvent-free conditions, further enhancing their green credentials.

Experimental Workflow for Lipase-Catalyzed Synthesis

Caption: A typical experimental workflow for the lipase-catalyzed synthesis of asymmetric alkyl carbonates.

Asymmetric Organocatalysis

The field of asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has provided powerful tools for the enantioselective synthesis of a wide range of compounds, including asymmetric carbonates. Chiral amines, thioureas, and phosphoric acids are among the organocatalysts that have been successfully employed to catalyze the addition of alcohols to various carbonyl precursors, leading to the formation of chiral carbonates with high enantiomeric excess.

Kinetic Resolution of Racemic Alcohols and Epoxides

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of asymmetric carbonate synthesis, this can be achieved in two primary ways:

-

Enzymatic Kinetic Resolution of Racemic Alcohols: A lipase can selectively acylate one enantiomer of a racemic alcohol using a symmetric carbonate as the acyl donor. This results in the formation of an enantioenriched asymmetric carbonate and the unreacted, enantioenriched alcohol.[1]

-

Kinetic Resolution of Racemic Epoxides: Chiral metal complexes, often salen-based, can catalyze the enantioselective addition of carbon dioxide to a racemic epoxide.[4][5] This process yields an enantioenriched cyclic carbonate and the unreacted, enantioenriched epoxide.

Quantitative Data on Synthetic Methods

The efficiency and selectivity of the various synthetic methods for producing asymmetric alkyl carbonates can be compared through key performance metrics such as yield and enantiomeric excess (ee). The following tables summarize representative data from the literature for different catalytic systems.

Table 1: Chemoenzymatic Synthesis of Asymmetric Alkyl Carbonates

| Catalyst | Alcohol Substrate | Carbonate Source | Yield (%) | ee (%) | Reference |

| Novozym 435 | 1-Phenylethanol | Diethyl Carbonate | >95 | >99 | [2] |

| Candida antarctica Lipase B | (R,S)-2-Octanol | Dimethyl Carbonate | ~48 (for carbonate) | >99 (for R-carbonate) | [3] |

| Novozym 435 | Glycerol | Dimethyl Carbonate | >90 | - | [6] |

| Novozym 435 | Various primary alcohols | Dimethyl Carbonate | 85-96 | - | [7] |

Table 2: Kinetic Resolution of Epoxides to Chiral Cyclic Carbonates

| Catalyst System | Epoxide Substrate | Conversion (%) | ee (%) of Carbonate | Reference |

| Chiral (salen)Co(III) complex | Propylene Oxide | - | up to 68 | [5] |

| Chiral (salen)Al(III) complex | Phenyl Glycidyl Ether | 36 | 54 | [4] |

| Chiral (salen)Cr(III) complex | Styrene Oxide | 45 | 98 | [8] |

| Chiral Macrocyclic Organocatalyst | trans-Stilbene Oxide | ~50 | >99 | [9] |

Reaction Mechanisms and Pathways

A detailed understanding of the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams illustrate the proposed mechanisms for key synthetic routes.

Mechanism of Base-Catalyzed Transesterification

Caption: Proposed mechanism for the base-catalyzed transesterification of an alcohol with dimethyl carbonate.

Mechanism of Lipase-Catalyzed Acylation

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution of a racemic alcohol with a symmetric carbonate.[9][10]

Mechanism of Kinetic Resolution of an Epoxide

Caption: General mechanism for the kinetic resolution of a racemic epoxide via catalytic CO₂ cycloaddition.[4][5]

Detailed Experimental Protocols

This section provides detailed, representative experimental protocols for the synthesis of asymmetric alkyl carbonates via base-catalyzed and enzyme-catalyzed transesterification.

Protocol 1: Base-Catalyzed Synthesis of Methyl Octyl Carbonate[11]

-

Materials:

-

n-octanol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-octanol (1.0 eq), dimethyl carbonate (10.0 eq), and anhydrous potassium carbonate (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate catalyst.

-

Remove the excess dimethyl carbonate and the methanol byproduct by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure methyl octyl carbonate.

-

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol[12]

-

Materials:

-

(±)-1-Phenylethanol

-

Vinyl acetate (B1210297) (as acyl donor)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Hexane (as solvent)

-

Triethylamine (optional, to enhance rate)

-

-

Procedure:

-

In a screw-capped vial, dissolve (±)-1-phenylethanol (1.0 eq) and vinyl acetate (1.5 eq) in hexane.

-

Add Novozym 435 (typically 10-20% by weight of the alcohol). Triethylamine (0.1 eq) can be added to increase the reaction rate.

-

Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral GC analysis until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

-

Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Separate the resulting (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol by column chromatography on silica gel.

-

Conclusion and Future Outlook

The journey of asymmetric alkyl carbonate synthesis from hazardous beginnings to the sophisticated, green catalytic methods of today is a testament to the advancements in organic chemistry. The methodologies outlined in this guide, from robust base-catalyzed transesterification to highly selective enzymatic and organocatalytic approaches, provide a powerful toolkit for researchers in academia and industry. The continued development of novel catalysts with higher activity and selectivity, coupled with the exploration of new, sustainable carbonate sources, will undoubtedly expand the applications of these valuable chiral building blocks in pharmaceuticals, agrochemicals, and materials science. The future of asymmetric alkyl carbonate synthesis lies in the further refinement of these green and efficient catalytic systems, enabling the creation of complex chiral molecules with ever-increasing precision and sustainability.

References

- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. Report: Catalytic Asymmetric Incorporation of CO2: Complex Molecule Synthesis from a Renewable Source of Carbon (57th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

Theoretical Exploration of Methyl Propyl Carbonate Conformational Landscapes: A Technical Guide

For Researchers, Scientists, and Materials Development Professionals

Abstract

Methyl propyl carbonate (MPC) is a linear alkyl carbonate with growing importance as a solvent, particularly in the formulation of electrolytes for lithium-ion batteries.[1] Like other flexible acyclic molecules, its bulk properties are intrinsically linked to the conformational preferences and rotational energy barriers of its constituent rotamers. Understanding the potential energy surface (PES) of MPC is crucial for developing accurate molecular models and predicting its behavior in various chemical environments. This technical guide outlines the theoretical framework and computational methodologies required for a thorough conformational analysis of this compound, drawing upon established protocols for analogous short-chain alkyl carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC).[2][3] While specific experimental data for MPC is scarce in the literature, this document presents a generalized workflow, details the expected data, and provides the necessary tools for researchers to conduct such an investigation.

Core Concepts in MPC Conformational Analysis

The conformational flexibility of this compound arises from rotation around several key single bonds. The most significant rotations, which define the lowest-energy conformers, occur around the C-O bonds of the carbonate group. By analogy with dimethyl carbonate and other linear carbonates, the ester groups can adopt either a cis or trans orientation with respect to the carbonyl C=O bond.[3] For MPC, we must consider the orientation of the methyl group relative to the propyl group. This gives rise to several potential low-energy conformers, primarily distinguished by the dihedral angles ω₁ (C-O-C-O) and ω₂ (O-C-O-C).

The primary conformers of interest are:

-

cis-cis (cc): Both the methyl and propyl groups are cis with respect to the carbonyl oxygen. This is generally a high-energy state due to steric hindrance.

-

cis-trans (ct): The methyl group is cis and the propyl group is trans. This is typically the most stable, lowest-energy conformer for asymmetric linear carbonates.[2]

-

trans-cis (tc): The methyl group is trans and the propyl group is cis.

-

trans-trans (tt): Both alkyl groups are trans.

Further rotational isomerism exists within the propyl chain itself (around the C-C bonds), leading to gauche and anti arrangements, which create additional sub-states on the potential energy surface.

A primary goal of a theoretical study is to locate these minima on the potential energy surface and quantify their relative energies and the transition state energies for interconversion.

Methodologies for Conformational Analysis

A robust computational protocol is essential for accurately mapping the conformational landscape of MPC. The following workflow outlines a standard approach based on quantum mechanical calculations, widely used for similar molecules.[4][5]

Computational Workflow

The process begins with an initial broad conformational search using a computationally inexpensive method, followed by refinement and analysis using higher levels of theory.

Detailed Protocols

-

Initial Conformer Generation: A starting 3D structure of this compound is generated. A systematic or stochastic search is performed by rotating the key dihedral angles (e.g., in 30° increments) to generate a wide range of possible starting geometries. This is often accomplished using a molecular mechanics force field (e.g., MMFF94) or a fast semi-empirical method.

-

Geometry Optimization: The unique conformers identified in the initial search are then subjected to full geometry optimization using a more accurate method. Density Functional Theory (DFT) is a common and effective choice.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d,p) or a larger set like 6-311+G(d,p) for higher accuracy.[1]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

-

Vibrational Frequency Calculation: For each optimized geometry, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G).

-

-

Single-Point Energy Refinement: To obtain highly accurate relative energies, single-point energy calculations are often performed on the DFT-optimized geometries using a more computationally expensive, higher-level method, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster theory (e.g., CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).[6]

-

Transition State Search: To determine the energy barriers between conformers, transition state (TS) search algorithms (e.g., QST2/QST3 or Berny optimization) can be employed to locate the first-order saddle points connecting two minima. A subsequent frequency calculation must confirm the TS by the presence of exactly one imaginary frequency.

Data Presentation: Conformational Properties

The output of the computational workflow should be summarized in clear, comparative tables.

Disclaimer: The following tables contain illustrative, hypothetical data for this compound based on general principles of conformational analysis. Specific values must be determined by rigorous quantum chemical calculations as outlined in Section 2.

Table 1: Relative Energies of MPC Conformers

This table presents the relative electronic (ΔE), enthalpic (ΔH), and Gibbs free energies (ΔG) of the primary conformers, typically referenced to the most stable conformer.

| Conformer | Point Group | ΔE (kcal/mol) | ΔH (298K, kcal/mol) | ΔG (298K, kcal/mol) |

| cis-trans (ct) | C₁ | 0.00 | 0.00 | 0.00 |

| trans-cis (tc) | C₁ | 1.25 | 1.20 | 1.35 |

| trans-trans (tt) | C₁ | 2.50 | 2.40 | 2.60 |

| cis-cis (cc) | C₁ | 8.50 | 8.30 | 8.80 |

Table 2: Key Dihedral Angles of Optimized MPC Conformers

This table provides the defining geometric parameters for each stable conformer.

| Conformer | ω₁ (C-O-C-O) | ω₂ (O-C-O-C) | τ₁ (O-C-C-C) | τ₂ (C-C-C-H) |

| cis-trans (ct) | ~5° | ~178° | ~180° (anti) | ~60° |

| trans-cis (tc) | ~177° | ~4° | ~179° (anti) | ~60° |

| trans-trans (tt) | ~176° | ~177° | ~65° (gauche) | ~180° |

| cis-cis (cc) | ~8° | ~7° | ~178° (anti) | ~60° |

Visualization of Energetic Relationships

The relationships between conformers and the energy barriers separating them can be visualized with a potential energy surface diagram.

Conclusion

A thorough theoretical investigation into the conformational preferences of this compound is fundamental to understanding its properties as a solvent and electrolyte component. By employing a multi-step computational workflow involving initial broad searches, DFT-level geometry optimizations, and high-accuracy single-point energy calculations, a detailed map of the potential energy surface can be constructed. This guide provides the necessary theoretical background and a detailed, actionable protocol for researchers to undertake such a study. The resulting data on relative energies, geometries, and rotational barriers will enable the development of more accurate force fields for molecular dynamics simulations and provide crucial insights for the rational design of next-generation materials and chemical formulations.

References

- 1. Solvent decompositions and physical properties of decomposition compounds in Li-ion battery electrolytes studied by DFT calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl Propyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for methyl propyl carbonate (MPC), a versatile organic compound with applications in various industrial sectors, including pharmaceuticals and materials science. Due to the limited availability of experimentally derived public data, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and spectral data of analogous compounds. This information is intended to serve as a reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral databases for similar organic molecules.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | 3.77 | s | 3H | - |

| b | 4.15 | t | 2H | 6.7 |

| c | 1.70 | sext | 2H | 7.4 |

| d | 0.95 | t | 3H | 7.4 |

s = singlet, t = triplet, sext = sextet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| 1 | 155.8 |

| 2 | 68.9 |

| 3 | 54.8 |

| 4 | 22.5 |

| 5 | 10.3 |

Predicted IR Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2875 | Strong | C-H (alkane) stretching |

| 1750-1740 | Strong | C=O (carbonate) stretching |

| 1260-1250 | Strong | C-O (asymmetric) stretching |

| 1020-1000 | Medium | C-O (symmetric) stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution into an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) for adequate signal-to-noise ratio.

-

Process the FID with an exponential window function and Fourier transform.

-

Phase the spectrum and reference the CDCl₃ peak to 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)

-

Pipettes

-

Acetone or other suitable solvent for cleaning

Procedure (using salt plates):

-

Background Spectrum:

-

Ensure the salt plates are clean and dry.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

-

Sample Preparation:

-

Place one to two drops of the liquid this compound sample onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Cleaning:

-

Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and store them in a desiccator.

-

Visualizations

The following diagrams illustrate the molecular structure, NMR signal relationships, and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with atom labeling corresponding to the NMR data tables.

Caption: Diagram illustrating the coupling relationships between adjacent protons in the propyl chain of this compound.

Caption: A generalized workflow diagram for the spectroscopic analysis and structural confirmation of an organic liquid like this compound.

Methodological & Application

Application Notes and Protocols for Methyl Propyl Carbonate (MPC) as a Single-Solvent Electrolyte in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl carbonate (MPC) is emerging as a promising single-solvent electrolyte for lithium-ion batteries. Its key advantage lies in the ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes without the need for common additives like ethylene (B1197577) carbonate (EC).[1][2] This characteristic simplifies electrolyte formulation and can enhance the stability of the graphite electrode.[1][2] This document provides detailed application notes and experimental protocols for researchers exploring the use of MPC-based electrolytes.

Physicochemical and Electrochemical Properties

A comprehensive understanding of the electrolyte's properties is crucial for predicting battery performance. The following table summarizes key quantitative data for a common MPC-based electrolyte formulation, 1M LiPF₆ in MPC. For comparison, values for a standard propylene (B89431) carbonate (PC)-based electrolyte are also included.

| Property | 1M LiPF₆ in this compound (MPC) | 1M LiPF₆ in Propylene Carbonate (PC) - Reference |

| Ionic Conductivity | Data not available in search results. | ~6.14 mS/cm at 25°C[3] |

| Viscosity | Data not available in search results. | Data available, but varies with concentration[4] |

| Electrochemical Stability Window (vs. Li/Li⁺) | Data not available in search results. | Typically up to ~4.5 V[2] |

| Density | Data not available in search results. | ~1.31 g/mL at 25°C[5] |

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining reproducible and reliable data. The following protocols are tailored for the preparation and electrochemical characterization of MPC-based electrolytes.

Electrolyte Preparation

Objective: To prepare a 1M LiPF₆ in MPC electrolyte solution with low moisture content.

Materials:

-

This compound (MPC), battery grade (<20 ppm H₂O)

-

Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

-

Molecular sieves (e.g., 4 Å), activated

-

Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

-

Magnetic stirrer and stir bar

-

Volumetric flask and appropriate glassware

Procedure:

-

Activate molecular sieves by heating at a high temperature (e.g., 350°C) under vacuum for at least 12 hours to remove any adsorbed moisture.

-

Transfer the MPC solvent to a sealed container with activated molecular sieves and store inside an argon-filled glovebox for at least 24 hours to ensure thorough drying. The water content of the solvent should be verified to be below 10 ppm using Karl Fischer titration.[6]

-

Inside the glovebox, accurately weigh the required amount of LiPF₆ and transfer it to a clean, dry volumetric flask.

-

Slowly add the dried MPC solvent to the volumetric flask containing the LiPF₆ salt while gently stirring with a magnetic stirrer.

-

Continue adding the solvent up to the calibration mark of the flask to achieve a 1M concentration.

-

Seal the flask and allow the solution to stir for several hours to ensure complete dissolution of the salt.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} idot Caption: Workflow for MPC-based electrolyte preparation.

Coin Cell Assembly (CR2032)

Objective: To assemble a half-cell (Graphite vs. Li metal) for electrochemical testing.

Materials:

-

Graphite anode (e.g., 93 wt% active material, 4.6 wt% SBR binder, 1.4 wt% CMC binder, 1 wt% Super P on copper foil)[6]

-

Lithium metal foil as the counter/reference electrode

-

Porous polypropylene (B1209903) separator (e.g., Celgard 2400)[6]

-

CR2032 coin cell components (case, gasket, spacer, spring)

-

Prepared 1M LiPF₆ in MPC electrolyte

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Punch circular electrodes from the graphite anode sheet (e.g., 15 mm diameter) and the lithium foil (e.g., 15.6 mm diameter). The separator diameter should be larger than both electrodes (e.g., 20 mm).

-

Dry the graphite electrodes and separator in a vacuum oven overnight to remove residual moisture.

-

Transfer all components into the argon-filled glovebox.

-

Place the graphite electrode in the center of the coin cell case (negative cap).

-

Place the separator on top of the graphite electrode.

-

Add a few drops of the 1M LiPF₆ in MPC electrolyte onto the separator, ensuring it is thoroughly wetted.

-

Place the lithium metal counter electrode on top of the wetted separator.

-

Position the spacer disk and spring on top of the lithium electrode.

-

Carefully place the gasket and the positive cap over the assembly.

-

Crimp the coin cell using a crimping machine to ensure a hermetic seal.

-

Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrodes with the electrolyte before testing.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} idot Caption: Step-by-step coin cell assembly workflow.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the MPC electrolyte and observe the redox behavior of the graphite anode.

Apparatus:

-

Potentiostat/Galvanostat

-

Assembled Graphite/Li coin cell

Procedure:

-

Connect the assembled coin cell to the potentiostat.

-

Set the potential window for the CV scan. For a graphite anode, a typical range is from the open-circuit voltage (OCV, around 3 V vs. Li/Li⁺) down to 0.01 V and then back up to 3.0 V.

-

Select an appropriate scan rate. A common starting scan rate is 0.1 mV/s.[6]

-

Run the cyclic voltammetry for several cycles to observe the formation of the SEI layer (typically seen as a reduction peak in the first cycle that diminishes in subsequent cycles) and the reversible lithium intercalation/de-intercalation peaks.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} idot Caption: Protocol for Cyclic Voltammetry analysis.

Galvanostatic Cycling

Objective: To evaluate the cycling performance, including charge/discharge capacity, coulombic efficiency, and capacity retention of the graphite anode in the MPC electrolyte.

Apparatus:

-

Battery cycler

-

Assembled Graphite/Li coin cell

Procedure:

-

Place the coin cell in the battery cycler.

-

Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure a stable SEI formation.[7] The voltage range for a graphite anode is typically between 0.01 V and 1.5 V or 2.0 V vs. Li/Li⁺.[1][8]

-

After the formation cycles, perform galvanostatic cycling at a desired C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100 or more).

-

Record the charge and discharge capacities for each cycle.

-

Calculate the coulombic efficiency (discharge capacity / charge capacity * 100%) for each cycle.

-

Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the long-term cycling stability.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} idot Caption: Galvanostatic cycling experimental workflow.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the impedance characteristics of the cell, including the electrolyte resistance, charge transfer resistance, and SEI layer resistance.

Apparatus:

-

Potentiostat/Galvanostat with EIS capability

-

Assembled Graphite/Li coin cell

Procedure:

-

Connect the coin cell to the potentiostat.

-

Set the cell to a specific state of charge (SOC), often at the open-circuit voltage after a full charge or discharge.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9]

-

Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

-

The high-frequency intercept with the real axis represents the electrolyte resistance (Rs). The semicircle in the mid-frequency range corresponds to the charge transfer resistance (Rct) and the SEI resistance (Rsei). The low-frequency tail is related to the diffusion of lithium ions in the electrode.

-

EIS can be performed at different cycle numbers to monitor changes in the cell's impedance, which can provide insights into degradation mechanisms.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} idot Caption: Electrochemical Impedance Spectroscopy procedure.

Conclusion

The use of this compound as a single-solvent electrolyte presents a viable pathway for developing stable and high-performance lithium-ion batteries. The protocols outlined in this document provide a standardized framework for researchers to prepare and characterize MPC-based electrolytes and cells. Further research is encouraged to populate the quantitative data for various MPC-salt combinations and to optimize the cycling conditions for different electrode materials.

References

- 1. researchgate.net [researchgate.net]

- 2. research.chalmers.se [research.chalmers.se]

- 3. 1M LiPF6 in PC [solvionic.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Methyl Propyl Carbonate-Based Electrolytes with LiPF6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl carbonate (MPC) is emerging as a promising solvent for lithium-ion battery electrolytes, offering the potential for improved performance and safety compared to conventional carbonate mixtures. Its properties as a single-solvent electrolyte system with lithium hexafluorophosphate (B91526) (LiPF6) are of particular interest for developing stable and high-performance batteries. These application notes provide a comprehensive overview of the formulation, characterization, and application of MPC-based electrolytes.

Data Presentation